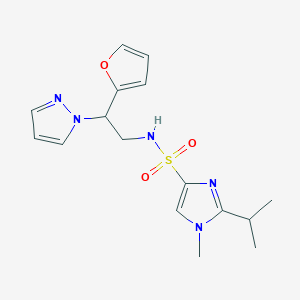

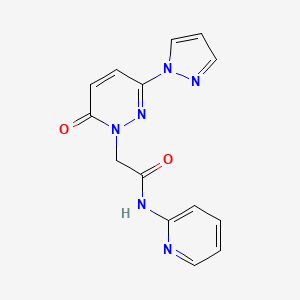

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as PPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPDA is a pyridazine derivative that has been synthesized using a variety of methods.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

A study by Ibrahim and Behbehani (2014) discusses the synthesis of a novel class of pyridazin-3-one derivatives, including 6-acetyl-3-oxopyridazine derivatives. These derivatives were formed by reacting specific compounds, including DMF-DMA, to afford azolo[1,5-a]pyrimidine derivatives, which have potential pharmacological activities (Ibrahim & Behbehani, 2014).

Oxidation Reactivity and Structural Analysis

Pailloux et al. (2007) described the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their oxidation with peracetic acid, m-chloroperbenzoic acid, and OXONE. The oxidation generated four distinct products, characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Application in Cycloaddition and Condensation Processes

Johnston et al. (2008) investigated the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This process provided access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. This study highlighted alkynyl heterocycles as effective dipolarophiles for pyridine N-imine (Johnston et al., 2008).

Formation of Novel Heterocyclic Compounds

Eljazi I. Al-Afaleq and S. Abubshait (2001) reported the formation of novel 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles and their use as precursors for previously unreported pyrazolo[3,4-d]pyrimidines and other derivatives, expected to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).

Synthesis of Fused Heterocyclic 1,2,4-Triazoles

Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The synthetic approach provided a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, which showed promising results (Hamama et al., 2013).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase. The derivatives exhibited moderate to good binding energies and demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).

Insecticidal Assessment

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Propriétés

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(17-11-4-1-2-7-15-11)10-20-14(22)6-5-12(18-20)19-9-3-8-16-19/h1-9H,10H2,(H,15,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRODVAAYRXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921850.png)

![N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2921852.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide](/img/structure/B2921855.png)

![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)

![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)